
N-Benzylpiperazine hydrochloride
概要
説明
Synthesis Analysis
The synthesis of N-Benzylpiperazine hydrochloride involves several key methods. A notable approach includes the N-dealkylation of arylpiperazine derivatives, which undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, a core structure related to N-Benzylpiperazine (Caccia, 2007). Additionally, the synthesis, docking study, and cytotoxicity evaluation of new hydroxy benzoic acid derivatives highlight the versatility and relevance of similar synthetic pathways in producing structurally related compounds with significant biological activities (Hussein et al., 2023).
Molecular Structure Analysis
The molecular structure of N-Benzylpiperazine hydrochloride plays a crucial role in its chemical behavior and properties. The compound belongs to a class of arylpiperazine derivatives, characterized by their piperazine core substituted with various aryl groups. The structure-activity relationship (SAR) studies of these compounds reveal the importance of the piperazine nucleus and the attached aryl groups in determining their biological and chemical properties.
Chemical Reactions and Properties
N-Benzylpiperazine hydrochloride undergoes various chemical reactions, including N-dealkylation, oxidation, and conjugation, mainly mediated by enzymes like CYP3A4 and CYP2D6. These metabolic pathways are critical in understanding the drug's pharmacokinetics and pharmacodynamics. The compound's ability to undergo these reactions also underlines its potential for diverse biological activities and its use as a chemical precursor in synthesis (Caccia, 2007).
科学的研究の応用
Application 1: Molecular Imprinting
- Summary of the Application : N-Benzylpiperazine is used in the development of Molecularly Imprinted Polymers (MIPs). These MIPs are designed to have a high affinity for N-Benzylpiperazine, making them useful in the detection and capture of this compound .
- Methods of Application or Experimental Procedures : The MIPs for N-Benzylpiperazine were developed using both self-assembly and semi-covalent approaches. The highest performing self-assembly MIPs resulted from methacrylic acid as the functional monomer (FM), ethylene glycol dimethacrylate (EGDMA) or trimethylolpropane trimethacrylate (TRIM) as crosslinkers, and chloroform as the porogen and rebinding solvent at template (T): FM ratios of 1:1 and 1:2 .
- Results or Outcomes : The semi-covalent polymers showed a stronger affinity for N-Benzylpiperazine (significantly lower Kd values and higher imprinting factors) and faster uptake than the self-assembly systems. Both approaches have comparable cross-reactivity and selectivity .
Application 2: Synthesis of 1-aralkyl-4-benzylpiperazine derivatives
- Summary of the Application : N-Benzylpiperazine is used in the synthesis of 1-aralkyl-4-benzylpiperazine derivatives, which exhibit remarkable affinities to σ receptors . These derivatives are of potential interest for the treatment of mental disorders .
- Methods of Application or Experimental Procedures : The synthesis of N-Benzylpiperazine was achieved cleanly and in high yield by monobenzylation without using a mono-protected piperazine . An efficient two-step route was developed for the synthesis of 1-aralkyl-4-benzylpiperazine derivatives by a Blanc reaction and alkylation .
- Results or Outcomes : The key intermediate, N-Benzylpiperazine, was prepared in an excellent yield by direct benzylation of commercially available piperazine under metal-free conditions .
Application 3: Neurotoxicity Studies
- Summary of the Application : N-Benzylpiperazine is used in neurotoxicity studies. It is a central nervous system psychostimulant .
- Methods of Application or Experimental Procedures : The neurotoxic effect of N-Benzylpiperazine was studied using the human cancer LN-18 cell model .
- Results or Outcomes : The study showed statistically significant elevation of LDH levels, increased mitochondrial membrane potential, decreased ATP and increased ROS production, increased levels of DNA damage marker .
Application 4: Inhibition of Acetylcholinesterases
- Summary of the Application : N-Benzylpiperazine is used to study the inhibition of various acetylcholinesterases . Acetylcholinesterase is an enzyme that is critical for nerve function, and its inhibition can have significant effects on neurological processes .
- Methods of Application or Experimental Procedures : The inhibition of acetylcholinesterases by N-Benzylpiperazine was studied using a variety of biochemical assays .
- Results or Outcomes : The study found that N-Benzylpiperazine was able to inhibit acetylcholinesterases, suggesting potential applications in the study of neurological disorders .
Application 5: Antidepressant Drug Metabolite
- Summary of the Application : N-Benzylpiperazine is an active metabolite of the withdrawn antidepressant drug piberaline . It has stimulant and euphoric properties .
- Methods of Application or Experimental Procedures : The antidepressant effects of N-Benzylpiperazine were studied using a variety of pharmacological assays .
- Results or Outcomes : The study found that N-Benzylpiperazine exhibits potential antidepressant effects, suggesting its potential use in the treatment of mental disorders .
Safety And Hazards
BZP base is corrosive and causes burns. The salt form of BZP is an irritant to eyes, respiratory system, and skin . The risks associated with BZP abuse are similar to those associated with amphetamine abuse . Adverse effects have been reported following its use including acute psychosis, renal toxicity, and seizures .
特性
IUPAC Name |
1-benzylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;/h1-5,12H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSFWIYFGGDGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5321-63-1 | |
| Record name | Piperazine, 1-(phenylmethyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5321-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylpiperazine hydrochloride | |
CAS RN |
110475-31-5, 5321-63-1 | |
| Record name | Piperazine, 1-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110475-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzylpiperazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110475315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163993 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperazine, 1-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZYLPIPERAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G773TY8949 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


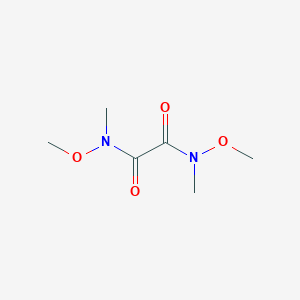
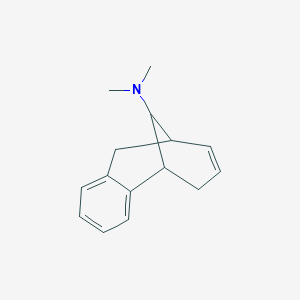
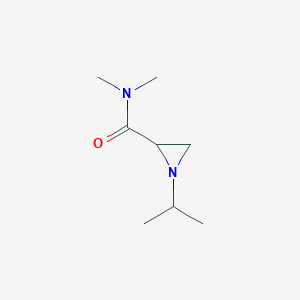
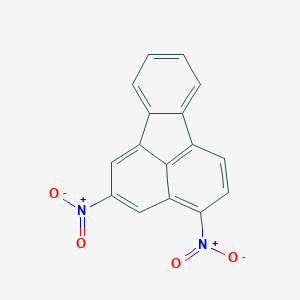




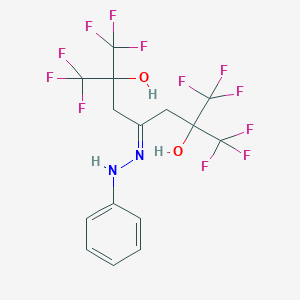



![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)